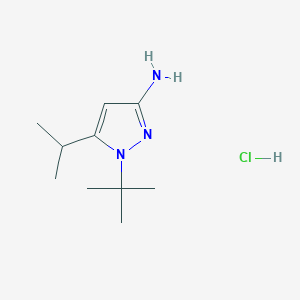

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” is a chemical compound with the IUPAC name 1-(tert-butyl)-5-isopropyl-1H-pyrazol-3-amine hydrochloride . It has a molecular weight of 217.74 .

Synthesis Analysis

While specific synthesis methods for “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” were not found, related compounds have been synthesized using one-pot two-step synthesis methods . These methods often involve solvent-free condensation/reduction reaction sequences .Molecular Structure Analysis

The InChI code for “1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride” is 1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications

Pyrazole Protecting Group

Pollock and Cole (2014) discussed the use of tert-butyl as a pyrazole protecting group, highlighting its role in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This approach emphasizes the importance of pyrazole protection, single-step preparation, and safety considerations in waste disposal, illustrating the compound's utility in synthetic chemistry Pollock & Cole, 2014.

Reactivity of Pyrazolo-Triazine Derivatives

Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, including the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-c][1,2,4]-triazin-4(6Н)-one. Their work underscores the compound's potential in creating biologically active compounds with pharmacological actions Mironovich & Shcherbinin, 2014.

Versatile Intermediates for Amine Synthesis

Ellman, Owens, and Tang (2002) highlighted the role of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. Their study showcases the efficiency of tert-butanesulfinamide in synthesizing a wide range of highly enantioenriched amines, demonstrating the compound's significance in the preparation of alpha-branched and alpha,alpha-dibranched amines, among others Ellman, Owens, & Tang, 2002.

Synthesis of Imidazoles and Imidazoliums

Tong, Wang, Mei‐Xiang Wang, and Zhu (2015) explored the synthesis of imidazoles and imidazoliums from propargyl amines and isonitriles, including tert-butylisonitrile. Their research presents a novel approach to generating chiral heterocycles without racemization, utilizing tert-butylisonitrile as a key reactant Tong et al., 2015.

Regioselectivity in Pyrazole Synthesis

Martins et al. (2012) conducted a comparative study on the regioselectivity of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles synthesis, highlighting the influence of reaction media on the formation of these compounds. This research provides insights into the synthesis strategies for pyrazoles, emphasizing the role of tert-butylhydrazine hydrochloride in achieving high regioselectivity Martins et al., 2012.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

1-tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQLRMFWBHUBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)

![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)

![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2963260.png)

![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)

![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)